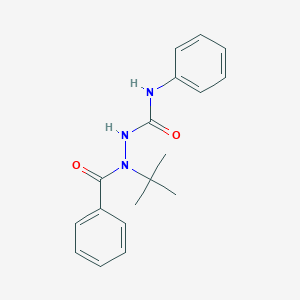
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide, also known as BBIC, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of reactive oxygen species, which are involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, protection against oxidative stress and inflammation, and antimicrobial activity. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor. In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation by regulating the activity of various signaling pathways. In antimicrobial activity, this compound has been shown to exhibit antibacterial and antifungal activity against various pathogens.
Advantages and Limitations for Lab Experiments
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has several advantages for laboratory experiments, including its low toxicity, stability, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and low bioavailability.
Future Directions
There are several future directions for research on 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as cardiovascular diseases and diabetes, and the development of more effective formulations to improve its bioavailability. Additionally, the investigation of the mechanism of action of this compound in different cell types and its interactions with other drugs could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide can be synthesized using different methods, including the reaction of 2-tert-butylbenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Another method involves the reaction of 2-tert-butylbenzohydrazide with benzoyl chloride in the presence of a base, such as sodium hydride. The product is then purified using recrystallization to obtain pure this compound.
Scientific Research Applications
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, this compound has been shown to exhibit antibacterial and antifungal activity against various pathogens.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[benzoyl(tert-butyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)21(16(22)14-10-6-4-7-11-14)20-17(23)19-15-12-8-5-9-13-15/h4-13H,1-3H3,(H2,19,20,23) |
InChI Key |
SVFZYTFTNGGFBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
